Firefly luciferase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

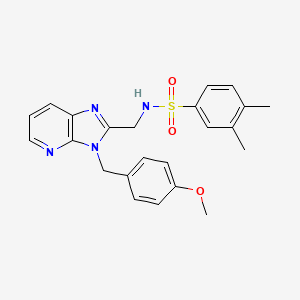

C23H24N4O3S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-[[3-[(4-methoxyphenyl)methyl]imidazo[4,5-b]pyridin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C23H24N4O3S/c1-16-6-11-20(13-17(16)2)31(28,29)25-14-22-26-21-5-4-12-24-23(21)27(22)15-18-7-9-19(30-3)10-8-18/h4-13,25H,14-15H2,1-3H3 |

InChI Key |

OVKCKTUMFCYNES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC3=C(N2CC4=CC=C(C=C4)OC)N=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Firefly Luciferase and its Inhibition

Introduction

Firefly luciferase (FLuc) is a 62,000 Dalton monomeric enzyme extensively utilized in biotechnology as a reporter for studying gene regulation, cellular signaling pathways, and for high-throughput drug screening.[1] Its sensitivity is remarkable, largely due to the lack of endogenous luciferase activity in mammalian cells.[1] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[1] While a specific compound designated "Firefly luciferase-IN-5" is not described in the public domain, this guide provides a comprehensive overview of the core mechanism of action of firefly luciferase and the methodologies used to characterize its inhibitors.

Core Mechanism of Firefly Luciferase

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that involves the adenylation of D-luciferin followed by its oxidation.[2]

-

Adenylation of D-luciferin: In the presence of Magnesium (Mg²⁺) and ATP, firefly luciferase catalyzes the formation of a luciferyl-adenylate intermediate (LH₂-AMP) and pyrophosphate (PPi).[2][3]

-

Oxidation of Luciferyl-Adenylate: The LH₂-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring. This is followed by decarboxylation, which produces an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[2][3]

This reaction is highly efficient, with a high quantum yield. The intensity of the emitted light is directly proportional to the concentration of luciferase, ATP, and luciferin, assuming the other substrates are in excess.[1]

Signaling Pathway Visualization

The core biochemical reaction of firefly luciferase can be visualized as a linear pathway.

Caption: Biochemical pathway of the firefly luciferase-catalyzed bioluminescence reaction.

Quantitative Data on Firefly Luciferase Kinetics

The enzymatic activity of firefly luciferase can be described by Michaelis-Menten kinetics.[1] The apparent Michaelis constant (Km) and catalytic rate constant (kcat) are crucial for understanding the enzyme's efficiency and its interaction with substrates and inhibitors. The following table summarizes representative kinetic parameters for wild-type firefly luciferase.

| Parameter | Substrate | Value | Conditions | Reference |

| Km | D-luciferin | 0-60 µM | Excess ATP (2 mM), 25°C | [4] |

| Km | ATP | 25-250 µM | Saturating D-luciferin | [5] |

| kcat | - | Varies | Dependent on specific enzyme variant and conditions | [4] |

Note: The exact values can vary depending on the specific mutant of luciferase and the assay conditions.

Experimental Protocols for Characterizing Inhibitors

Determining the mechanism of action of a potential firefly luciferase inhibitor involves a series of biochemical assays.

Protocol 1: In Vitro Luciferase Inhibition Assay

This protocol is designed to determine the potency (e.g., IC₅₀) of a test compound against firefly luciferase.

Materials:

-

Purified firefly luciferase enzyme

-

D-luciferin stock solution

-

ATP stock solution

-

Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl₂, DTT, and BSA)[4]

-

Test compound serially diluted in DMSO

-

96-well or 384-well white, opaque microplates

-

Luminometer with injectors

Procedure:

-

Prepare a buffered enzyme solution containing firefly luciferase at a fixed concentration.

-

In a microplate, add a small volume of the serially diluted test compound.

-

Add the buffered enzyme solution to the wells containing the test compound and incubate for a predetermined period.

-

Initiate the reaction by injecting a solution containing D-luciferin and ATP.

-

Immediately measure the luminescence signal using a luminometer.

-

Plot the luminescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Mode of Inhibition (MOI) Assay

This assay helps to elucidate whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to either D-luciferin or ATP.[6]

Procedure:

-

Perform the luciferase inhibition assay as described above under three different conditions:

-

Condition A (Varying D-luciferin): Keep the ATP concentration constant and at a saturating level (e.g., 1 mM), while varying the concentration of D-luciferin around its Km value.

-

Condition B (Varying ATP): Keep the D-luciferin concentration constant and at a saturating level, while varying the concentration of ATP around its Km value.

-

-

For each condition, generate dose-response curves for the inhibitor at different concentrations of the varied substrate.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Km and Vmax.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing firefly luciferase inhibitors.

Caption: A generalized workflow for the identification and characterization of firefly luciferase inhibitors.

Conclusion

Understanding the mechanism of action of firefly luciferase is fundamental for its application in biomedical research and drug discovery. While the specific compound "this compound" remains unidentified in publicly available literature, the principles and protocols outlined in this guide provide a robust framework for characterizing any potential inhibitor of this important enzyme. Through systematic in vitro assays, the potency and mode of inhibition can be determined, offering valuable insights for researchers and drug development professionals.

References

- 1. biotium.com [biotium.com]

- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 3. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 6. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

Firefly Luciferase-IN-5: A Technical Guide for Researchers

An In-depth Examination of a Potent Luciferase Inhibitor for Assay Development and Drug Discovery

Abstract

Firefly luciferase-IN-5 is a potent, small molecule inhibitor of ATP-dependent luciferases, including Firefly luciferase (FLuc) and other related reporter enzymes. Its activity against multiple luciferases makes it a critical tool for researchers to consider when developing and validating reporter gene assays, particularly in high-throughput screening (HTS) campaigns. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the experimental protocols for its characterization, and its implications for assay design and data interpretation. For drug development professionals and researchers utilizing luciferase-based reporter systems, understanding the properties of inhibitors like this compound is essential for ensuring data integrity and avoiding misleading results.

Introduction to this compound

This compound (PubChem CID: 16031203) was identified as part of a broader study to characterize inhibitors of various reporter enzymes used in drug discovery.[1] It is an ATP-dependent luciferase inhibitor.[1] The primary goal of such studies is to aid in the assembly of orthogonal reporter gene assays, which are crucial for distinguishing true biological activity from assay artifacts.[1]

The firefly luciferase enzyme, a staple in reporter gene assays, catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[2][3] This highly sensitive and quantitative system is widely used to study gene expression, signal transduction pathways, and protein-protein interactions.[2][3] However, the potential for small molecules to directly inhibit the luciferase enzyme can lead to false-positive or false-negative results in HTS campaigns. This compound serves as a valuable tool compound for identifying and mitigating such off-target effects.

Quantitative Inhibitory Profile

This compound has been characterized against several luciferase enzymes. While detailed quantitative data for its inhibition of Photinus pyralis (Firefly) luciferase is not extensively available in the public domain, its potent activity against other luciferases has been reported.

| Luciferase Target | pIC50 | Reference |

| Gaussia Luciferase (GLuc) | 8.5 | [1] |

| Renilla Luciferase 8 (RLuc8) | 7.5 | [1] |

| Renilla Luciferase (RLuc) | 5.5 | [1] |

Note: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The inhibitory activity against these luciferases highlights the potential for this compound to exhibit cross-reactivity and underscores the importance of counter-screening in multi-luciferase assay systems.

Mechanism of Action and Signaling Pathways

The precise mechanism of inhibition of Firefly luciferase by this compound has not been explicitly detailed in publicly available literature. However, inhibitors of firefly luciferase can act through various mechanisms, including competitive inhibition with respect to either D-luciferin or ATP, non-competitive inhibition, or uncompetitive inhibition.[4] Given that firefly luciferase is an ATP-dependent enzyme, it is plausible that this compound interacts with the ATP-binding site, the luciferin-binding site, or an allosteric site on the enzyme.

As this compound is characterized as a direct inhibitor of the luciferase enzyme, its primary "signaling pathway" impact in a cellular context is the direct modulation of the reporter system itself, rather than a specific endogenous biological pathway. However, in reporter gene assays designed to monitor specific signaling pathways (e.g., NF-κB, CREB, etc.), inhibition of the luciferase reporter by a compound like this compound could be misinterpreted as a modulation of that pathway.

Figure 1: Logical relationship showing the point of intervention of this compound in a typical reporter gene assay workflow.

Experimental Protocols

While the specific, detailed protocol for the characterization of this compound is proprietary to the original study, a general workflow for screening and confirming luciferase inhibitors can be outlined. This serves as a guide for researchers aiming to perform similar characterizations.

In Vitro Luciferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against purified firefly luciferase.

Materials:

-

Purified recombinant Firefly Luciferase

-

D-Luciferin substrate

-

Adenosine 5'-triphosphate (ATP)

-

Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Opaque 96-well or 384-well microplates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the wells of the microplate, add a small volume of the diluted test compound. Include DMSO-only wells as a negative control.

-

Add the purified firefly luciferase enzyme, diluted in assay buffer, to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the luminescent reaction by injecting a solution containing D-luciferin and ATP into each well.

-

Immediately measure the luminescence signal using a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Figure 2: A generalized experimental workflow for an in vitro Firefly luciferase inhibition assay.

Cell-Based Reporter Gene Assay

Objective: To assess the effect of a test compound on a firefly luciferase reporter in a cellular context.

Materials:

-

Mammalian cells stably or transiently expressing firefly luciferase

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Opaque 96-well or 384-well cell culture plates

-

Lysis buffer

-

Luciferase assay substrate (containing D-luciferin and ATP)

-

Luminometer

Procedure:

-

Seed the luciferase-expressing cells into the wells of the microplate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include DMSO-only wells as a negative control.

-

Incubate the cells for a desired period (e.g., 6-24 hours).

-

Remove the cell culture medium and add lysis buffer to each well.

-

Incubate for a short period to ensure complete cell lysis.

-

Add the luciferase assay substrate to the cell lysate.

-

Measure the luminescence signal using a luminometer.

-

Calculate the effect of the compound on the luciferase signal relative to the DMSO control.

Implications for Drug Discovery and Assay Development

The existence of potent luciferase inhibitors like this compound has significant implications for the drug discovery process:

-

Assay Interference: Compounds with similar structural motifs to this compound may be flagged as "hits" in HTS campaigns that utilize luciferase-based reporters. It is crucial to perform counter-screens with the purified luciferase enzyme to identify and eliminate such false positives.

-

Orthogonal Assays: The use of orthogonal reporter systems, such as a fluorescent protein reporter or a different luciferase with a distinct inhibitor profile (e.g., Gaussia or Renilla luciferase), can help to confirm that the observed activity is due to the modulation of the biological pathway of interest and not direct inhibition of the reporter.[1]

-

Structure-Activity Relationship (SAR) Development: Understanding the chemical features that lead to luciferase inhibition can aid in the design of new chemical entities with a reduced likelihood of off-target effects on the reporter system.

Conclusion

This compound is a valuable chemical probe for understanding and mitigating the risk of assay artifacts in luciferase-based reporter gene assays. Its characterization as a potent inhibitor of multiple luciferases serves as a reminder to the research community of the importance of rigorous assay validation and the implementation of appropriate counter-screening strategies. By utilizing compounds like this compound as tools and being mindful of their potential for interference, researchers can enhance the reliability and accuracy of their findings in drug discovery and basic research.

References

- 1. takara.co.kr [takara.co.kr]

- 2. Luciferase: A Powerful Bioluminescent Research Tool | The Scientist [the-scientist.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

Firefly Luciferase-IN-5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-5 is a potent, nanomolar-level inhibitor of ATP-dependent luciferases, playing a crucial role in the development of orthogonal reporter gene assays. Its discovery has been instrumental in enabling the multiplexing of bioluminescent assays by providing a specific inhibitor to quench the activity of certain luciferases while leaving others unaffected. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, tailored for researchers and professionals in drug development and related scientific fields.

Discovery of this compound

This compound was identified through a reporter enzyme inhibitor study aimed at assembling orthogonal reporter gene assays. The discovery was first reported by Ho and colleagues in a 2013 publication in ACS Chemical Biology. The study sought to identify potent and selective inhibitors for various luciferases to facilitate the development of multiplexed assays, where multiple reporter enzymes are used simultaneously in the same sample. This compound emerged from this screening as a highly effective inhibitor of specific ATP-dependent luciferases.

Chemical Structure and Properties

The chemical structure of this compound is N-(4-benzoylphenyl)-2-(5H-tetrazol-5-yl)acetamide. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-benzoylphenyl)-2-(5H-tetrazol-5-yl)acetamide |

| Molecular Formula | C₁₆H₁₃N₅O₂ |

| Molecular Weight | 319.31 g/mol |

| CAS Number | 959557-37-0 |

| Appearance | Solid |

Synthesis of this compound

While the primary publication by Ho et al. does not provide a detailed synthesis protocol, the synthesis of related N-phenyl-2-(heterocyclyl)acetamides is a well-established area of medicinal chemistry. A plausible synthetic route for this compound, based on common organic synthesis methodologies, is outlined below. This proposed synthesis is for illustrative purposes and would require optimization for practical application.

Proposed Synthetic Pathway

An In-Depth Technical Guide to Firefly Luciferase-IN-5

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core properties of Firefly luciferase-IN-5, a potent inhibitor of ATP-dependent luciferases. This document details its biochemical properties, mechanism of action, and provides protocols for its experimental use.

Core Properties and Biochemical Data

This compound (PubChem CID: 16031203; CAS No. 959557-37-0) is a small molecule inhibitor of firefly luciferase.[1] Its chemical formula is C23H24N4O3S, with a molecular weight of 436.53 g/mol . This compound has been characterized for its inhibitory activity against various luciferase enzymes, making it a valuable tool for developing orthogonal reporter gene assays.[2][3] Orthogonal assays, which utilize reporters with non-overlapping inhibitor profiles, are crucial for distinguishing true biological effects from compound-specific interference with the reporter system.

The inhibitory potency of this compound has been quantified against several luciferases, as detailed in the table below.

| Luciferase Target | pIC50 | IC50 (nM) |

| Green-emitting Renilla luciferase (GRLuc) | 8.5 | ~3 |

| Renilla luciferase 8 (RLuc8) | 7.5 | ~32 |

| Renilla luciferase (RLuc) | 5.5 | ~3200 |

Data sourced from Ho et al., 2013.[2][3] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action

This compound acts as an inhibitor of ATP-dependent luciferases. The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, the substrate D-luciferin is adenylated by ATP in the presence of magnesium ions to form luciferyl-AMP. This intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which emits light upon decaying to its ground state.[4]

While the precise binding mode of this compound is not extensively detailed in the public domain, its inhibitory action disrupts this catalytic cycle. Given that it inhibits ATP-dependent luciferases, it likely interferes with either the binding of ATP or D-luciferin, or hinders the conformational changes necessary for catalysis. The study by Ho et al. aimed to identify inhibitors to create orthogonal reporter systems, suggesting that the mechanism of this compound is distinct from inhibitors of other classes of luciferases, such as the ATP-independent luciferases.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate the firefly luciferase reaction pathway and a general experimental workflow for inhibitor screening.

Caption: The reaction pathway of firefly luciferase, from substrates to light emission.

References

An In-depth Technical Guide to Firefly Luciferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Firefly luciferase (FLuc), an enzyme isolated from the firefly Photinus pyralis, is a cornerstone of modern biological research, widely employed as a reporter in high-throughput screening (HTS) assays due to its exceptional sensitivity and dynamic range.[1] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin to oxyluciferin, a reaction that produces a brilliant yellow-green light.[2][3] This bioluminescent reaction is harnessed in a multitude of applications, from reporter gene assays to studying cellular signaling pathways and in vivo imaging.[4][5] However, the susceptibility of FLuc to inhibition by a significant portion of small molecule libraries presents a considerable challenge, often leading to false-positive or confounding results in drug discovery campaigns.[1][6][7] An estimated 12% of compounds in a typical screening library can inhibit firefly luciferase.[1][7] This guide provides a comprehensive overview of FLuc inhibitors, their mechanisms of action, methodologies for their identification, and strategies to mitigate their interference in biological assays.

The Firefly Luciferase Reaction and Its Inhibition

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, in the presence of ATP and magnesium ions, D-luciferin is adenylated to form a luciferyl-adenylate intermediate with the release of pyrophosphate.[8] This intermediate then reacts with molecular oxygen to produce a transient dioxetanone, which subsequently decarboxylates to yield an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[2][8]

Firefly luciferase inhibitors can interfere with this process through various mechanisms, including competition with the substrates (D-luciferin and/or ATP), non-competitive inhibition, and the formation of multi-substrate adducts.[1][6]

Mechanisms of Inhibition

-

Competitive Inhibition: Many FLuc inhibitors are competitive with the D-luciferin substrate.[8] These compounds often possess structural similarities to D-luciferin, such as benzothiazole, benzoxazole, or benzimidazole moieties, allowing them to bind to the luciferin-binding pocket of the enzyme.[1][6]

-

ATP-Competitive Inhibition: Some inhibitors compete with ATP for binding to the enzyme.[6]

-

Non-competitive Inhibition: These inhibitors bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[6]

-

Uncompetitive Inhibition: This class of inhibitors binds only to the enzyme-substrate complex.

-

Multi-Substrate Adduct Inhibitors (MAIs): A particularly interesting class of inhibitors are those that form a stable complex with the enzyme and its substrates. For instance, some inhibitors can form a luciferyl-adenylate-like adduct that tightly binds to the enzyme, effectively trapping it in an inactive state.[1][8]

A paradoxical effect observed with some FLuc inhibitors in cell-based assays is an increase in luminescence. This occurs because inhibitor binding can stabilize the FLuc enzyme, protecting it from proteolytic degradation and leading to its accumulation within the cell.[6][9] This can be misinterpreted as an activation of the reporter gene.[1]

Key Classes of Firefly Luciferase Inhibitors

A diverse range of chemical scaffolds has been identified as inhibitors of firefly luciferase. Understanding these common chemotypes is crucial for researchers to anticipate potential interference in their assays.

| Inhibitor Class | Example(s) | Typical IC50 Range | Primary Mechanism of Action |

| Benzothiazoles & Analogs | D-Luciferin 6′-methyl ether | 0.1 µM[10] | Competitive with D-luciferin[6] |

| Isoflavonoids | Biochanin A, Genistein | 0.64 µM - >10 µM[6] | Competitive with D-luciferin[6] |

| General Anesthetics | Isoflurane, Avertin | ~50-80% inhibition at physiological concentrations[11][12] | Varies |

| Oxadiazoles | 3,5-diaryl oxadiazoles | Varies | Binds to D-luciferin binding pocket[1] |

| Hydrazines | - | Varies | ATP-competitive[6] |

| Substrate Analogs | Dehydroluciferin, L-luciferin | Varies | Competitive with D-luciferin[13][14] |

| Reaction Products | Oxyluciferin, Dehydroluciferyl-adenylate (L-AMP) | Kᵢ = 0.50 µM (Oxyluciferin), Kᵢ = 3.8 nM (L-AMP)[15] | Competitive (Oxyluciferin), Tight-binding competitive (L-AMP)[15] |

| YAP/TAZ Inhibitors | (R)-VT104 | 0.1-1 µM[10] | Varies |

| Miscellaneous | Resveratrol | 4.94 µM[6] | Non-competitive[6] |

Experimental Protocols for Identifying and Characterizing Inhibitors

To mitigate the impact of FLuc inhibitors, it is essential to identify them early in the screening process. This is typically achieved through a combination of in vitro and cell-based counter-screens.

In Vitro Luciferase Inhibition Assay

This assay directly measures the effect of a compound on the activity of purified firefly luciferase.

Materials:

-

Purified firefly luciferase enzyme

-

D-luciferin substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with MgSO4 and DTT)[16]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96- or 384-well opaque microplates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare a stock solution of firefly luciferase in assay buffer. Prepare a working solution of D-luciferin and ATP in assay buffer.[17]

-

Compound Plating: Dispense the test compounds at various concentrations into the wells of the microplate. Include appropriate controls (e.g., vehicle control, known inhibitor).

-

Enzyme Addition: Add the firefly luciferase solution to each well and incubate for a short period at room temperature to allow for compound-enzyme interaction.

-

Initiation of Reaction: Inject the D-luciferin/ATP solution into each well.

-

Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The integration time will depend on the instrument and assay conditions.[16][18]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.

Dual-Luciferase® Reporter Assay

This assay is widely used to normalize for variations in transfection efficiency and cell number.[19] It employs a second reporter, typically Renilla luciferase (RLuc), which has different substrate requirements and is less susceptible to inhibition by many FLuc inhibitors.[6]

Materials:

-

Cells co-transfected with a firefly luciferase reporter vector and a Renilla luciferase control vector.

-

Passive Lysis Buffer

-

Luciferase Assay Reagent II (containing D-luciferin)

-

Stop & Glo® Reagent (quenches the firefly luciferase reaction and contains the Renilla luciferase substrate, coelenterazine)[19]

-

Opaque 96-well plates

-

Luminometer with dual injectors

Protocol:

-

Cell Culture and Transfection: Culture and transfect cells with the desired reporter constructs.

-

Cell Lysis: After experimental treatment, wash the cells with PBS and add Passive Lysis Buffer.[19][20]

-

Lysate Transfer: Transfer the cell lysate to an opaque microplate.

-

Firefly Luminescence Measurement: Add the Luciferase Assay Reagent II to the lysate and measure the firefly luminescence.[19]

-

Renilla Luminescence Measurement: Inject the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Immediately measure the Renilla luminescence.[19]

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A compound that selectively inhibits firefly luciferase will show a decrease in this ratio.

Visualizing Workflows and Pathways

Experimental Workflow for Identifying FLuc Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing firefly luciferase inhibitors in a high-throughput screening campaign.

References

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]

- 12. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 15. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. med.emory.edu [med.emory.edu]

- 17. abcam.co.jp [abcam.co.jp]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]

A Technical Guide to Firefly Luciferase and the Principles of Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence, the emission of light by living organisms, is a captivating natural phenomenon with profound applications in scientific research and drug discovery.[1][2] At the heart of this process in fireflies is the enzyme luciferase, which catalyzes a highly efficient chemical reaction that converts chemical energy into light.[3][4] This technical guide provides an in-depth exploration of the core principles of firefly bioluminescence, the enzymatic activity of firefly luciferase, and the methodologies used to study its function. While this guide will touch upon the inhibition of firefly luciferase, it is important to note that a search of publicly available scientific literature and databases did not yield specific information for a compound designated "Firefly luciferase-IN-5." Therefore, the principles of inhibition will be discussed in a general context with examples of known inhibitors.

The Core Principles of Firefly Bioluminescence

The light-emitting reaction in fireflies is a form of chemiluminescence, a process where light is produced from a chemical reaction at ambient temperatures, often referred to as "cold light".[2][5] The key components involved in firefly bioluminescence are the substrate D-luciferin, the enzyme firefly luciferase (FLuc), adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen (O2).[3][4]

The overall reaction can be summarized in two main steps:

-

Adenylation of Luciferin: Firefly luciferase first catalyzes the reaction of D-luciferin with ATP in the presence of Mg2+ to form luciferyl-AMP and pyrophosphate (PPi).[6][7]

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate then reacts with molecular oxygen, leading to a series of steps that result in the formation of an electronically excited oxyluciferin molecule, carbon dioxide (CO2), and adenosine monophosphate (AMP).[6][7] As the excited oxyluciferin returns to its ground state, it releases a photon of light.[7]

The color of the emitted light can range from yellow-green to red, depending on the specific type of luciferase and the reaction conditions.[3]

Quantitative Data on Firefly Luciferase and its Inhibition

Quantitative analysis is crucial for understanding enzyme kinetics and inhibitor efficacy. Below are tables summarizing key quantitative parameters for firefly luciferase and examples of known inhibitors.

Table 1: General Kinetic Properties of Firefly Luciferase

| Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) for D-Luciferin | 1 - 10 µM | Varies with luciferase source and assay conditions | [8] |

| Michaelis Constant (Km) for ATP | 20 - 200 µM | Varies with luciferase source and assay conditions | [8] |

| Optimal pH | 7.5 - 8.0 | Dependent on buffer system | [9] |

| Optimal Temperature | 20 - 25 °C | [9] |

Table 2: Examples of Known Firefly Luciferase Inhibitors

| Inhibitor | IC50 | Ki | Mechanism of Inhibition | Reference |

| Dehydroluciferin | 10 - 100 nM | ~3.8 nM | Competitive | [6][10] |

| L-Luciferin | 1 - 10 µM | - | Competitive | [6] |

| Oxyluciferin | 0.1 - 1 µM | - | Product Inhibition | [6] |

| Pyrophosphate (PPi) | 10 - 100 µM | - | Competitive with ATP | [6] |

Experimental Protocols

Firefly Luciferase Activity Assay

This protocol outlines a standard method for measuring the activity of firefly luciferase in vitro.

Materials:

-

Recombinant firefly luciferase

-

D-Luciferin solution (typically 1 mM)

-

ATP solution (typically 10 mM)

-

Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with 8 mM MgSO4, 0.1 mM EDTA, and 1 mM DTT)

-

Luminometer

Procedure:

-

Prepare the luciferase assay reagent by mixing the assay buffer with D-luciferin and ATP to their final desired concentrations.

-

Pipette a small volume of the sample containing firefly luciferase (e.g., cell lysate or purified enzyme) into a luminometer tube or a well of a microplate.

-

Place the tube or plate in the luminometer.

-

Inject the luciferase assay reagent into the tube/well to initiate the reaction.

-

Measure the light output (luminescence) immediately, typically integrated over a period of 1 to 10 seconds. The light intensity is directly proportional to the luciferase activity.[11][12]

Cell-Based Luciferase Reporter Assay

This protocol is used to measure the activity of a promoter or the effect of a specific treatment on gene expression in living cells.

Materials:

-

Mammalian cells cultured in appropriate media

-

Plasmid vector containing the firefly luciferase gene under the control of a promoter of interest

-

Transfection reagent

-

Cell lysis buffer (e.g., passive lysis buffer)

-

Luciferase assay system (as described in 3.1)

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24-48 hours), treat the cells with the compound of interest if applicable.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding cell lysis buffer to each well and incubating for a specified time (e.g., 15 minutes at room temperature).[13]

-

Transfer a portion of the cell lysate to a luminometer tube or a new microplate.

-

Perform the luciferase activity assay as described in section 3.1.[14][15]

Visualizing a Key Signaling Pathway and Experimental Workflow

The Firefly Bioluminescence Reaction Pathway

Caption: The biochemical pathway of firefly bioluminescence.

Workflow for a Cell-Based Luciferase Reporter Assay

Caption: A typical workflow for a cell-based luciferase reporter assay.

Conclusion

The firefly luciferase-luciferin system is a cornerstone of modern biological research, offering unparalleled sensitivity and a wide dynamic range for various applications, from reporter gene assays to in vivo imaging.[3][16] A thorough understanding of the fundamental principles of bioluminescence and the methodologies for its measurement is essential for researchers and drug development professionals. While the specific inhibitor "this compound" remains uncharacterized in the public domain, the general principles of luciferase inhibition provide a framework for the discovery and characterization of novel modulators of this important enzyme. Future research will undoubtedly continue to expand the applications of this remarkable natural light-producing system.

References

- 1. Chemiluminescence & Bioluminescence in Life Sciences- Oxford Instruments [andor.oxinst.com]

- 2. britannica.com [britannica.com]

- 3. Luciferase: A Powerful Bioluminescent Research Tool | The Scientist [the-scientist.com]

- 4. goldbio.com [goldbio.com]

- 5. What is the difference between chemiluminescence and bioluminescence? | AAT Bioquest [aatbio.com]

- 6. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 61970-00-1: Firefly luciferase | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. med.emory.edu [med.emory.edu]

- 12. Luciferase Assay System Protocol [worldwide.promega.com]

- 13. takara.co.kr [takara.co.kr]

- 14. assaygenie.com [assaygenie.com]

- 15. Luciferase assay [bio-protocol.org]

- 16. Firefly Luciferase - Creative Biogene [creative-biogene.com]

Unraveling the Potency of Firefly Luciferase-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of "Firefly luciferase-IN-5," a known inhibitor of ATP-dependent luciferases. The core focus of this document is the presentation and interpretation of its pIC50 values against various luciferase enzymes, supported by detailed experimental protocols derived from key research. This guide is intended to serve as a valuable resource for researchers in drug discovery and chemical biology utilizing luciferase-based reporter assays.

Quantitative Inhibitory Profile of this compound

This compound has been characterized as a potent inhibitor of several luciferase enzymes. Its inhibitory activity is quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor. The compound exhibits differential inhibition against various luciferases, a crucial aspect for its application in designing orthogonal reporter gene assays.

The inhibitory activities of this compound against Green-emitting Renilla luciferase (GRLuc), Renilla luciferase 8 (RLuc8), and Renilla luciferase (RLuc) are summarized below.[1][2][3] This differential potency is instrumental in developing multiplexed assays where the activity of one reporter enzyme can be selectively modulated.

| Luciferase Target | pIC50 |

| GRLuc | 8.5 |

| RLuc8 | 7.5 |

| RLuc | 5.5 |

Experimental Protocols

The determination of the pIC50 values for this compound was conducted using a standardized biochemical assay format. The following protocols are based on the methodologies described in the primary literature that first reported these values.

Biochemical Enzyme Inhibition Assay

This protocol outlines the steps for measuring the inhibitory effect of a compound on purified luciferase enzymes.

1. Reagent Preparation:

-

Assay Buffer: A buffered solution (e.g., 30 mM HEPES, pH 7.8) containing co-factors necessary for the luciferase reaction, such as 10 mM MgCl2 and 0.1% BSA.

-

Enzyme Solution: Purified luciferase enzyme (GRLuc, RLuc8, or RLuc) is diluted in assay buffer to a final concentration that yields a robust and linear signal during the course of the measurement. The specific concentration is determined empirically for each enzyme lot.

-

Substrate Solution: The appropriate substrate for the luciferase is prepared in assay buffer. For Renilla-based luciferases, this is typically coelenterazine. The concentration is kept at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

-

Compound Solution: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer to achieve the desired final concentrations for the dose-response curve.

2. Assay Procedure:

-

A small volume (e.g., 5 µL) of the diluted compound solution is dispensed into the wells of a 384-well microplate.

-

An equal volume of the enzyme solution is added to each well, and the plate is incubated for a predetermined period (e.g., 5 minutes) at room temperature to allow for compound-enzyme interaction.

-

The enzymatic reaction is initiated by the addition of the substrate solution.

-

The luminescence signal is immediately measured using a plate-based luminometer.

3. Data Analysis and pIC50 Calculation:

-

The raw luminescence data is normalized relative to control wells containing either no inhibitor (0% inhibition) or a known potent inhibitor (100% inhibition).

-

The normalized data is then plotted against the logarithm of the inhibitor concentration.

-

A four-parameter logistic regression model is used to fit the dose-response curve.

-

The IC50 value is determined from the fitted curve as the concentration of the inhibitor that produces 50% inhibition.

-

The pIC50 is then calculated as the negative logarithm of the molar IC50 value.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for determining the pIC50 of an inhibitor against a luciferase enzyme.

Signaling Pathways and Logical Relationships

This compound is a direct inhibitor of the luciferase enzyme. In the context of its use in reporter gene assays, it does not directly modulate a biological signaling pathway. Instead, its interaction with the reporter enzyme itself is the key relationship. The logical flow of its effect in a typical reporter assay is depicted below.

This guide provides a foundational understanding of the inhibitory properties of this compound, empowering researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data from luciferase-based assays.

References

In-Depth Technical Guide: Firefly Luciferase-IN-5 (CAS 959557-37-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-5 (CAS: 959557-37-0) is a potent, small-molecule inhibitor of ATP-dependent luciferases, most notably Firefly luciferase.[1] Due to its inhibitory activity, this compound serves as a valuable tool in biochemical and cell-based assays, particularly in high-throughput screening (HTS) campaigns where luciferase reporters are employed. Understanding the technical specifications and appropriate experimental design when using or encountering this inhibitor is critical for the accurate interpretation of results. This guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols, and its role in studying cellular signaling pathways.

Biochemical Profile and Quantitative Data

This compound exhibits inhibitory activity against several luciferase enzymes. The potency of this inhibition is quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor. The inhibitory activities of this compound against various luciferases are summarized in the table below.[1]

| Target Luciferase | pIC50 | IC50 (nM) |

| Gaussia luciferase (GRLuc) | 8.5 | ~3.16 |

| Renilla luciferase 8 (RLuc8) | 7.5 | ~31.6 |

| Renilla luciferase (RLuc) | 5.5 | ~3160 |

Note: The IC50 values are calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and converted to nM for clarity.

Mechanism of Action

This compound acts as an inhibitor of ATP-dependent luciferases. The bioluminescent reaction catalyzed by firefly luciferase involves the ATP-dependent adenylation of D-luciferin, followed by oxidation to produce oxyluciferin and light. Inhibitors like this compound can interfere with this process at various steps, such as by competing with ATP or luciferin for binding to the enzyme's active site. The nanomolar potency against GRLuc suggests a high affinity for this particular luciferase.

Experimental Protocols

The following are representative protocols for biochemical and cell-based luciferase inhibition assays. The specific parameters for determining the inhibitory activity of this compound would be based on the methods described in the primary literature.

Biochemical Luciferase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 value of an inhibitor against a purified luciferase enzyme.

Workflow for Biochemical Luciferase Inhibition Assay

Caption: A typical workflow for a biochemical luciferase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the inhibitor to create a range of concentrations for testing.

-

Prepare a solution of purified luciferase enzyme (e.g., GRLuc, RLuc8, or RLuc) in an appropriate assay buffer.

-

Prepare the specific luciferase substrate (e.g., coelenterazine for Renilla luciferases) in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume (e.g., 5 µL) of each inhibitor concentration to the wells of a microplate (e.g., 384-well).

-

Add the purified luciferase enzyme solution to each well.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Using a luminometer with an injector, add the luciferase substrate to each well.

-

Immediately measure the luminescence signal.

-

-

Data Analysis:

-

Plot the luminescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the pIC50 as -log(IC50).

-

Cell-Based Reporter Gene Assay

This protocol describes how to assess the effect of a luciferase inhibitor in a cellular context using a reporter gene assay.

Workflow for Cell-Based Luciferase Reporter Assay

Caption: General workflow for a cell-based luciferase reporter assay.

Methodology:

-

Cell Culture and Plating:

-

Culture cells that have been engineered to express a luciferase reporter gene under the control of a specific promoter.

-

Seed the cells into a multi-well plate (e.g., 96-well) at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor.

-

Incubate the cells for a duration relevant to the biological pathway being studied.

-

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add a passive lysis buffer to each well and incubate to ensure complete cell lysis.

-

Transfer the cell lysate to a white-walled assay plate.

-

Add a luciferase assay reagent, which includes the necessary substrate and co-factors.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to a measure of cell viability (e.g., a parallel assay with a non-luciferase-based viability reagent) to account for any cytotoxic effects of the compound.

-

Analyze the dose-dependent effect of the inhibitor on the reporter gene expression.

-

Application in Signaling Pathway Analysis

Luciferase reporter assays are a cornerstone for studying the activity of various signaling pathways. A promoter of a gene that is responsive to a specific pathway is cloned upstream of a luciferase gene. When the pathway is activated, the transcription of the luciferase gene is induced, leading to an increase in luminescence. An inhibitor like this compound can be used as a counter-screen to identify false positives in HTS campaigns that are actually inhibitors of the luciferase enzyme itself, rather than the biological pathway of interest.

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway that can be monitored using a luciferase reporter assay. In this example, the activation of the pathway leads to the production of cAMP, which in turn activates a cAMP response element (CRE) in the promoter of the luciferase gene.

Representative GPCR-cAMP Signaling Pathway Monitored by a Luciferase Reporter

Caption: A generalized GPCR-cAMP signaling pathway leading to luciferase expression.

Synthesis

A detailed, publicly available synthesis protocol for N-(4-(tert-butyl)phenyl)-2-(2-hydroxyphenyl)-2-oxoacetamide (this compound) is not readily found in the literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve the acylation of 4-tert-butylaniline with a derivative of 2-hydroxyphenylglyoxylic acid.

Conclusion

This compound is a potent inhibitor of several luciferase enzymes, making it a critical tool for researchers working with luciferase-based reporter systems. Its high potency necessitates careful consideration when interpreting data from HTS and other assays employing luciferase. By using appropriate counter-screens and understanding its mechanism of action, scientists can leverage this compound to ensure the validity and accuracy of their experimental findings. This technical guide provides the foundational knowledge for the effective use and understanding of this important chemical probe.

References

Firefly Luciferase-IN-5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Firefly luciferase-IN-5, a potent inhibitor of firefly luciferase. This document details its biochemical properties, quantitative data on its inhibitory activity, and the experimental protocols for its characterization. The information is intended to assist researchers in understanding its mechanism of action and in utilizing it as a tool in drug discovery and chemical biology.

Core Concepts: Firefly Luciferase and Its Inhibition

Firefly luciferase is a well-established reporter enzyme in high-throughput screening (HTS) assays due to its high sensitivity and broad dynamic range.[1] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[2] The intensity of this luminescence is used as a readout for various biological processes, including gene expression and cell viability.

However, the reliability of luciferase-based assays can be compromised by compounds that directly inhibit the luciferase enzyme, leading to false-positive or false-negative results.[3] this compound is one such inhibitor, identified through a large-scale screening of chemical libraries.[4][5][6][7] Understanding the properties of inhibitors like this compound is crucial for designing robust reporter gene assays and for flagging potential artifacts in screening campaigns.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against ATP-dependent luciferases. Its inhibitory potency has been quantified against several luciferase variants, as detailed in the following table. This data is crucial for researchers designing orthogonal reporter gene assays, where inhibitors should ideally be specific for one type of luciferase.

| Luciferase Target | pIC50 | IC50 (nM) |

| Firefly Luciferase (FLuc) | 8.5 | 3.16 |

| Renilla Luciferase 8 (RLuc8) | 7.5 | 31.6 |

| Renilla Luciferase (RLuc) | 5.5 | 3160 |

Data sourced from Ho PI, et al. ACS Chem Biol. 2013 May 17;8(5):1009-17.[4] The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

The following is a detailed methodology for a typical in vitro assay to determine the inhibitory activity of compounds against firefly luciferase, based on the screening principles outlined in the discovery of this compound.

Protocol: In Vitro Firefly Luciferase Inhibition Assay

1. Reagents and Materials:

-

Purified Firefly Luciferase (e.g., from Photinus pyralis)

-

D-Luciferin (substrate)

-

Adenosine 5'-triphosphate (ATP) (co-substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgSO4, 0.1% BSA)

-

This compound or other test compounds

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Opaque, white 96-well or 384-well microplates

-

Luminometer

2. Preparation of Reagents:

-

Firefly Luciferase Stock Solution: Prepare a concentrated stock of purified firefly luciferase in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM).

-

D-Luciferin Stock Solution: Prepare a stock solution of D-luciferin in assay buffer. The final concentration in the assay should be at or near the Km value for the enzyme.

-

ATP Stock Solution: Prepare a stock solution of ATP in assay buffer. The final concentration in the assay should be at or near the Km value for the enzyme.

-

Compound Dilution Plate: Prepare a serial dilution of this compound or other test compounds in DMSO.

3. Assay Procedure:

-

Dispense Compound: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add Luciferase: Add the firefly luciferase solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Add the substrate solution containing both D-luciferin and ATP to each well.

-

Measure Luminescence: Immediately measure the luminescence signal using a luminometer. The integration time should be optimized for the specific instrument and assay conditions.

4. Data Analysis:

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

-

Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

Firefly Luciferase Bioluminescent Reaction and Inhibition

The following diagram illustrates the two-step reaction catalyzed by firefly luciferase and the point of inhibition by compounds like this compound.

Caption: Firefly luciferase catalyzes the formation of luciferyl-AMP from D-luciferin and ATP, which is then oxidized to produce light. Inhibitors like this compound directly target the enzyme, blocking this process.

High-Throughput Screening Workflow for Luciferase Inhibitors

The identification of this compound was the result of a systematic high-throughput screening campaign. The workflow for such a screen is depicted below.

Caption: A typical HTS workflow for identifying luciferase inhibitors involves primary screening, dose-response confirmation, and subsequent characterization for selectivity and structure-activity relationships.

Applications in Drug Discovery and Chemical Biology

The identification and characterization of inhibitors like this compound serve several critical purposes in the scientific community:

-

Assay Development: Knowledge of potent and specific inhibitors aids in the development of robust and reliable orthogonal reporter gene assays. By using luciferases with different inhibitor profiles, researchers can distinguish between true biological modulation and assay artifacts.

-

Tool Compounds: this compound can be used as a tool compound to probe the active site of firefly luciferase and to understand its enzymatic mechanism better.

-

Flagging False Positives: Publicly available data on luciferase inhibitors allows researchers to cross-reference hits from their own screening campaigns to identify and eliminate compounds that act by inhibiting the reporter enzyme rather than the biological target of interest.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. | Semantic Scholar [semanticscholar.org]

- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Inhibition Assay of Firefly Luciferase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in biological research and high-throughput screening (HTS) due to its high sensitivity and broad dynamic range.[1][2] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[2][3] This bioluminescent reaction provides a rapid and quantitative readout for various cellular and biochemical events. A significant application of the firefly luciferase assay is the screening and characterization of small molecule inhibitors. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of a compound, referred to here as "Firefly luciferase-IN-5," on purified firefly luciferase. Understanding the potential inhibitory effect of compounds on FLuc is crucial, as direct inhibition can be a source of interference in reporter-gene assays, leading to false-positive or misleading results.[1][3][4]

Assay Principle

The bioluminescent reaction catalyzed by firefly luciferase occurs in two main steps. First, D-luciferin is adenylated by ATP in the presence of magnesium ions (Mg²⁺) to form a luciferyl-AMP intermediate and pyrophosphate (PPi). Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state with the emission of a photon of light (typically yellow-green with a peak around 560 nm).[5]

The intensity of the emitted light is directly proportional to the activity of the luciferase enzyme under conditions where substrates are in excess.[2][6] Inhibitors of firefly luciferase can act through various mechanisms, including competing with the substrates (D-luciferin or ATP), binding to the enzyme at a non-substrate site (non-competitive), or binding only to the enzyme-substrate complex (uncompetitive).[3] This assay protocol is designed to measure the reduction in light output in the presence of an inhibitor to quantify its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the biochemical reaction and the general workflow for the inhibitor screening assay.

Caption: Biochemical pathway of the firefly luciferase reaction.

Caption: Experimental workflow for the this compound inhibition assay.

Quantitative Data

The kinetic parameters of the firefly luciferase reaction are essential for designing and interpreting inhibition assays. The following table summarizes key values reported in the literature. Note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Parameter | Substrate/Inhibitor | Value | Enzyme Source / Condition | Reference |

| Km | D-Luciferin | ~14.7 - 14.9 µM | Purified FLuc | [7] |

| D-Luciferin | ~4.2 µM | YY5 mutant FLuc | [8] | |

| ATP | ~25 - 250 µM | Purified FLuc | [9] | |

| Ki | Oxyluciferin | ~0.50 µM | Purified FLuc | [7] |

| Dehydroluciferyl-adenylate (L-AMP) | ~3.8 nM | Purified FLuc | [7] |

Experimental Protocol

This protocol is designed for a 96-well or 384-well microplate format and requires a luminometer, preferably with automatic injectors for optimal reproducibility.

Materials and Reagents

-

Firefly Luciferase (FLuc): Recombinant, purified enzyme.

-

D-Luciferin: Potassium or sodium salt.

-

Adenosine 5'-triphosphate (ATP): Disodium salt.

-

"this compound": Test inhibitor.

-

Assay Buffer: 20 mM Tricine or 50 mM HEPES, pH 7.8, containing 2.67 mM MgSO₄, 0.1 mM EDTA, and 33.3 mM DTT.[9]

-

Bovine Serum Albumin (BSA): To prevent enzyme denaturation.

-

Dimethyl Sulfoxide (DMSO): For dissolving the test inhibitor.

-

Microplates: Opaque, white 96-well or 384-well plates suitable for luminescence measurements.

-

Luminometer: With reagent injector capabilities.

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and adjust the pH to 7.8. Store at 4°C. Before use, supplement with 0.1 mg/mL BSA.

-

FLuc Enzyme Solution: Reconstitute or dilute the purified FLuc enzyme in assay buffer to a final concentration that yields a robust signal (to be determined empirically, but often in the low nanomolar range, e.g., 10 nM).[7] Keep on ice.

-

D-Luciferin Stock Solution (e.g., 10 mM): Dissolve D-luciferin in nuclease-free water. Aliquot and store at -20°C or -80°C, protected from light.

-

ATP Stock Solution (e.g., 10 mM): Dissolve ATP in nuclease-free water. Aliquot and store at -20°C.

-

Inhibitor-IN-5 Stock Solution (e.g., 10 mM): Dissolve "this compound" in 100% DMSO.

-

Inhibitor-IN-5 Serial Dilutions: Prepare a series of dilutions (e.g., 11-point, 1:3 dilution series) of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

Assay Procedure

-

Enzyme Addition: Add 20 µL of the FLuc Enzyme Solution to each well of the microplate.

-

Inhibitor Addition: Add 1 µL of the "Inhibitor-IN-5" serial dilutions to the respective wells. For control wells, add 1 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells (vehicle control) and 1 µL of assay buffer without inhibitor (100% activity control).

-

Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme.

-

Substrate Working Solution Preparation: Shortly before measurement, prepare the substrate working solution by mixing the D-Luciferin and ATP stock solutions into the assay buffer. The final concentration in the assay should be at or near the Km value to ensure sensitivity to competitive inhibitors. For example, aim for final concentrations of ~15 µM D-luciferin and ~250 µM ATP.[7]

-

Luminescence Measurement:

-

Set the luminometer program to inject 20 µL of the Substrate Working Solution.

-

Set a 2-second delay followed by a 10-second signal integration time.[10]

-

Place the plate in the luminometer and initiate the measurement. The injector will add the substrate solution, starting the reaction, and the light output will be recorded as Relative Light Units (RLU).

-

Data Analysis

-

Background Subtraction: Subtract the average RLU from wells containing no enzyme (background) from all other measurements.

-

Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_VehicleControl))

-

Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

IC50 Calculation: Fit the dose-response data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[11][12] Various software packages (e.g., GraphPad Prism) or online tools can be used for this analysis.[11][13]

Caption: Logical flow for data analysis and IC50 determination.

References

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. takara.co.kr [takara.co.kr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

- 12. IC50 Calculator | AAT Bioquest [aatbio.com]

- 13. youtube.com [youtube.com]

Application Notes and Protocols: Firefly Luciferase-Based Cell Assay for Compound Screening

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a firefly luciferase-based cell assay to screen for and characterize chemical compounds, exemplified by a hypothetical inhibitor, "Firefly luciferase-IN-5".

Introduction and Principle

Firefly luciferase is a highly sensitive and widely used reporter enzyme in biomedical research and drug discovery.[1][2][3] The enzyme, derived from the firefly Photinus pyralis, catalyzes the oxidation of D-luciferin in an ATP-dependent reaction that produces light.[4][5][6] The emitted light can be readily quantified using a luminometer, and the signal intensity is directly proportional to the amount of active luciferase enzyme.[1][2]

This characteristic makes firefly luciferase an excellent tool for developing cell-based assays to study a variety of biological processes, including gene expression, signal transduction, and cytotoxicity.[7] In a common application, the luciferase gene is placed under the control of a specific promoter of interest. When the signaling pathway activating this promoter is stimulated, luciferase is expressed, leading to a measurable light signal upon addition of the substrate, luciferin. Conversely, inhibitors of this pathway will lead to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

This guide will focus on a hypothetical scenario where "this compound" is a potential inhibitor of a specific signaling pathway that drives the expression of a luciferase reporter gene.

Signaling Pathway and Assay Principle

The following diagram illustrates a generic signaling pathway where an external stimulus leads to the activation of a transcription factor, which in turn drives the expression of the firefly luciferase reporter gene. "this compound" is depicted as an inhibitor of a key kinase in this pathway.

Figure 1. Conceptual diagram of a signaling pathway leading to luciferase expression and its inhibition by "this compound".

Experimental Workflow

The overall workflow for screening and characterizing compounds using this cell-based assay is outlined below.

Figure 2. General workflow for the Firefly luciferase-based cell assay.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Supplier |

| Cell line with integrated luciferase reporter | (Generated in-house) |

| Cell culture medium (e.g., DMEM) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| Trypsin-EDTA | Gibco |

| Phosphate-Buffered Saline (PBS) | Gibco |

| White, clear-bottom 96-well plates | Corning |

| Firefly Luciferase Assay System | Promega |

| Test compound (e.g., "this compound") | (Synthesized or purchased) |

| Pathway Stimulus | (e.g., a specific cytokine or growth factor) |

| Multichannel pipette | Eppendorf |

| Plate reader with luminescence detection | Molecular Devices |

Protocol for Compound Screening

-

Cell Seeding:

-

Culture the reporter cell line in appropriate media until it reaches 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cells to the desired seeding density (e.g., 10,000 cells/well) and seed 100 µL into each well of a white, clear-bottom 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[8]

-

-

Compound Addition:

-

Prepare serial dilutions of "this compound" and other test compounds in the cell culture medium. A common starting concentration for screening is 10 µM.

-

Include appropriate controls:

-

Negative control: Vehicle (e.g., DMSO) only.

-

Positive control: A known inhibitor of the pathway.

-

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

-

Stimulation and Incubation:

-

Prepare the pathway stimulus at a concentration known to induce a robust luciferase signal.

-

Add the stimulus to all wells except for the unstimulated control wells.

-

Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the Luciferase Assay Reagent to each well.

-

Mix the contents by gentle shaking for 2-3 minutes to ensure complete cell lysis.[9]

-

Measure the luminescence in a plate reader. The signal for this "flash-type" assay should be measured immediately after reagent addition.[1][5]

-

Data Presentation and Analysis

The raw data from the luminometer (Relative Light Units, RLU) should be processed to determine the efficacy of the test compounds.

Calculation of Percent Inhibition

The percentage of inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

Where:

-

RLU_compound is the luminescence from wells treated with the test compound.

-

RLU_vehicle is the average luminescence from wells treated with the vehicle (DMSO).

-

RLU_background is the average luminescence from unstimulated, vehicle-treated wells.

Dose-Response Curves and IC50 Determination

Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the luciferase activity by 50%.

Example Data Tables

Table 1: Raw Luminescence Data (RLU)

| Compound | Concentration (µM) | Replicate 1 | Replicate 2 | Average RLU |

| Vehicle (DMSO) | - | 1,250,000 | 1,280,000 | 1,265,000 |

| Background | - | 15,000 | 16,000 | 15,500 |

| IN-5 | 10 | 18,000 | 19,500 | 18,750 |

| IN-5 | 3 | 45,000 | 48,000 | 46,500 |

| IN-5 | 1 | 150,000 | 155,000 | 152,500 |

| IN-5 | 0.3 | 480,000 | 495,000 | 487,500 |

| IN-5 | 0.1 | 950,000 | 970,000 | 960,000 |

| IN-5 | 0.03 | 1,150,000 | 1,180,000 | 1,165,000 |

Table 2: Calculated Percent Inhibition and IC50

| Compound | Concentration (µM) | % Inhibition |

| IN-5 | 10 | 99.9% |

| IN-5 | 3 | 97.5% |

| IN-5 | 1 | 89.0% |

| IN-5 | 0.3 | 62.2% |

| IN-5 | 0.1 | 24.4% |

| IN-5 | 0.03 | 8.0% |

| IC50 (µM) | 0.25 |

Troubleshooting

| Problem | Possible Cause | Solution |

| High background signal | High endogenous promoter activity; contamination of reagents. | Use a promoterless vector as a control; use fresh reagents. |

| Low signal-to-background ratio | Low transfection efficiency; suboptimal stimulus concentration or incubation time. | Optimize transfection protocol; perform a dose-response and time-course for the stimulus. |

| High well-to-well variability | Inconsistent cell seeding; edge effects in the plate. | Use a multichannel pipette for seeding; avoid using the outer wells of the plate.[8] |

| Compound interference | Compound is an inhibitor of luciferase itself, not the pathway. | Perform a counter-screen with purified luciferase enzyme to identify direct inhibitors.[3] |

References

- 1. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

- 2. biotium.com [biotium.com]

- 3. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Luciferase: A Powerful Bioluminescent Research Tool | The Scientist [the-scientist.com]

- 7. hitthepass.com [hitthepass.com]

- 8. Luciferase-based cytotoxicity assay [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Firefly Luciferase-IN-5 in Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) reporter gene assays are a cornerstone of modern biological research and drug discovery, prized for their exceptional sensitivity and wide dynamic range.[1] These assays are instrumental in studying gene regulation, dissecting cellular signaling pathways, and conducting high-throughput screening (HTS) for novel therapeutic compounds.[2][3][4] The principle of the assay is based on the enzymatic reaction catalyzed by FLuc, which, in the presence of its substrate D-luciferin, ATP, and oxygen, produces a quantifiable bioluminescent signal.[5][6][7] The intensity of this light emission is directly proportional to the amount of FLuc protein expressed, which in turn reflects the activity of the promoter or signaling pathway under investigation.[8][9]

However, the integrity of luciferase reporter assay data can be compromised by compounds that directly interfere with the FLuc enzyme itself.[10] Such interference can lead to false-positive or false-negative results, confounding data interpretation and potentially misguiding research efforts. Firefly luciferase-IN-5 is a potent, nanomolar-level inhibitor of ATP-dependent luciferases, including Firefly luciferase.[11] As such, it serves as a critical tool for researchers to identify and characterize potential luciferase inhibitors among their compounds of interest, thereby ensuring the validity of their screening results.

This document provides detailed application notes and protocols for the effective use of this compound in reporter assays.

Principle of Use